2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide
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Overview
Description
2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is a synthetic organic compound that combines the structural elements of 2,4-dichlorophenoxyacetic acid and methoxydibenzofuran
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Synthesis of 2-methoxydibenzo[b,d]furan: This involves the methoxylation of dibenzofuran using methanol and a suitable catalyst.
Formation of the amide bond: The final step involves the reaction of 2,4-dichlorophenoxyacetic acid with 2-methoxydibenzo[b,d]furan-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with herbicidal or pesticidal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: The compound could modulate signaling pathways related to cell growth, apoptosis, or inflammation.
Comparison with Similar Compounds
Similar Compounds
2,4-dichlorophenoxyacetic acid: A well-known herbicide with similar structural elements.
Methoxydibenzofuran: A compound used in the synthesis of various organic molecules.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzo[b,d]furan-3-yl)acetamide is unique due to its combined structural features, which may confer distinct bioactivity and chemical properties compared to its individual components .
Properties
Molecular Formula |
C21H15Cl2NO4 |
---|---|
Molecular Weight |
416.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-methoxydibenzofuran-3-yl)acetamide |
InChI |
InChI=1S/C21H15Cl2NO4/c1-26-20-9-14-13-4-2-3-5-17(13)28-19(14)10-16(20)24-21(25)11-27-18-7-6-12(22)8-15(18)23/h2-10H,11H2,1H3,(H,24,25) |
InChI Key |
LVBIYCXDLJWKMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NC(=O)COC4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
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